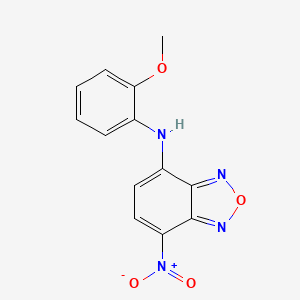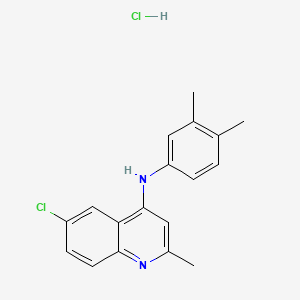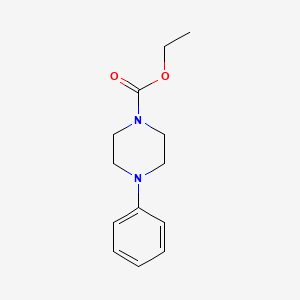
3-(1,3-benzothiazol-2-yl)-N-benzylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzothiazol-2-yl)-N-benzylaniline, also known as BBBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BBBA belongs to the family of benzothiazole derivatives, which have been studied extensively for their biological activities.
作用機序
3-(1,3-benzothiazol-2-yl)-N-benzylaniline exerts its pharmacological activities by interacting with specific molecular targets in the cells. For example, this compound can bind to the tubulin protein, which is involved in the formation of the microtubule structure. By binding to tubulin, this compound can disrupt the microtubule structure and inhibit the cell division process, leading to the death of cancer cells. This compound can also interact with the ergosterol molecule, which is a component of the fungal cell membrane. By binding to ergosterol, this compound can disrupt the membrane structure and prevent the fungal cells from growing.
Biochemical and Physiological Effects:
This compound can affect various biochemical and physiological processes in the cells. For example, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This compound can also affect the activity of enzymes involved in the metabolism of drugs and other molecules. Moreover, this compound can alter the membrane potential and ion channels in the cells, leading to changes in the cellular signaling pathways.
実験室実験の利点と制限
3-(1,3-benzothiazol-2-yl)-N-benzylaniline has several advantages for lab experiments, including its availability, stability, and specificity towards molecular targets. This compound can be easily synthesized in the lab and purified to obtain a high-quality product. This compound also exhibits a high degree of specificity towards its molecular targets, which allows for precise control of the experimental conditions. However, this compound also has limitations, such as its moderate yield in the synthesis process and its potential toxicity towards normal cells. Further optimization and toxicity studies are required to fully understand the potential of this compound as a therapeutic agent.
将来の方向性
3-(1,3-benzothiazol-2-yl)-N-benzylaniline has shown promising results in preclinical studies, and further research is needed to explore its potential as a therapeutic agent. Some future directions for this compound research include:
1. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety profile.
2. Identification of novel molecular targets for this compound and elucidation of its mechanism of action.
3. Development of this compound derivatives with improved potency and selectivity towards specific molecular targets.
4. Evaluation of the synergistic effects of this compound with other anticancer or antifungal agents.
5. Exploration of the potential of this compound as a diagnostic tool for cancer or fungal infections.
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent in scientific research. This compound exhibits pharmacological activities such as anticancer, antifungal, and anti-inflammatory properties, and its mechanism of action involves interaction with specific molecular targets in the cells. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to explore its future applications in medicine.
合成法
3-(1,3-benzothiazol-2-yl)-N-benzylaniline can be synthesized through a multi-step process starting from 2-aminobenzothiazole and benzyl chloride. The reaction involves the formation of an intermediate and subsequent purification steps to obtain the final product. The yield of the synthesis process is moderate, and further optimization is required to improve the efficiency.
科学的研究の応用
3-(1,3-benzothiazol-2-yl)-N-benzylaniline has been investigated for its potential pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound also exhibits antifungal activity by disrupting the fungal cell membrane and inhibiting the growth of fungal cells. Moreover, this compound has anti-inflammatory effects by reducing the production of inflammatory cytokines.
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-benzylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-2-7-15(8-3-1)14-21-17-10-6-9-16(13-17)20-22-18-11-4-5-12-19(18)23-20/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQATVFWXTGKQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)


![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)


![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)



![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)